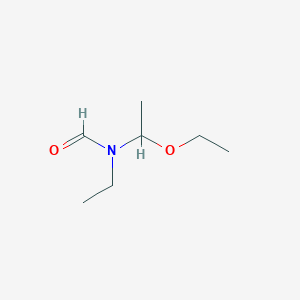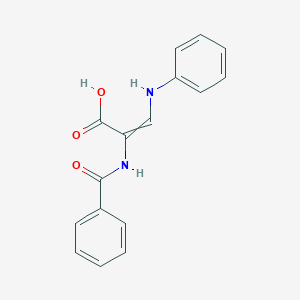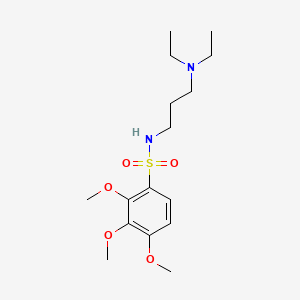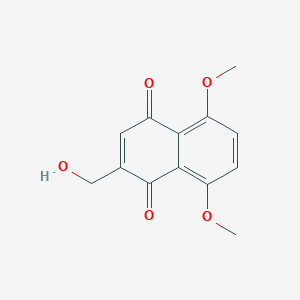![molecular formula C15H13BrO3 B14332615 Benzaldehyde, 3-[4-(bromomethyl)phenoxy]-4-methoxy- CAS No. 111436-61-4](/img/structure/B14332615.png)
Benzaldehyde, 3-[4-(bromomethyl)phenoxy]-4-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzaldehyde, 3-[4-(bromomethyl)phenoxy]-4-methoxy-: is an aromatic compound characterized by the presence of a benzaldehyde group substituted with a bromomethyl group and a methoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Bromination of Benzaldehyde Derivatives: The synthesis of Benzaldehyde, 3-[4-(bromomethyl)phenoxy]-4-methoxy- can be achieved through the bromination of appropriate benzaldehyde derivatives.
Industrial Production Methods: Industrial production of this compound typically involves multi-step synthesis processes, including bromination and etherification, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity .
Analyse Chemischer Reaktionen
Types of Reactions:
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) in polar solvents.
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Employed in catalytic reactions due to its reactive functional groups.
Biology and Medicine:
Pharmaceuticals: Potential precursor for the synthesis of pharmaceutical compounds with biological activity.
Biochemical Studies: Used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry:
Material Science: Utilized in the production of polymers and advanced materials.
Agrochemicals: Intermediate in the synthesis of agrochemicals such as pesticides and herbicides.
Wirkmechanismus
The mechanism of action of Benzaldehyde, 3-[4-(bromomethyl)phenoxy]-4-methoxy- involves its interaction with various molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, affecting their activity. The bromomethyl group can undergo substitution reactions, leading to the formation of new compounds with different biological activities .
Vergleich Mit ähnlichen Verbindungen
Benzaldehyde, 4-methoxy-: Lacks the bromomethyl group, leading to different reactivity and applications.
Benzaldehyde, 4-bromo-: Lacks the methoxy group, resulting in different chemical properties and uses.
Eigenschaften
CAS-Nummer |
111436-61-4 |
|---|---|
Molekularformel |
C15H13BrO3 |
Molekulargewicht |
321.16 g/mol |
IUPAC-Name |
3-[4-(bromomethyl)phenoxy]-4-methoxybenzaldehyde |
InChI |
InChI=1S/C15H13BrO3/c1-18-14-7-4-12(10-17)8-15(14)19-13-5-2-11(9-16)3-6-13/h2-8,10H,9H2,1H3 |
InChI-Schlüssel |
ZHKWUTATNAYOKZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C=O)OC2=CC=C(C=C2)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


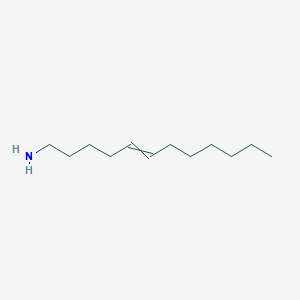

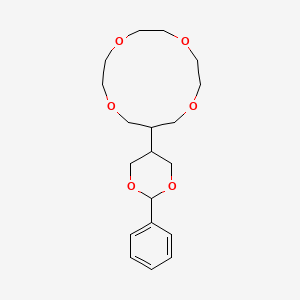
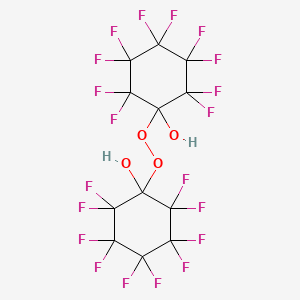
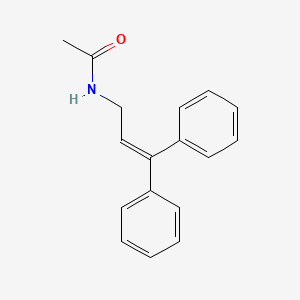

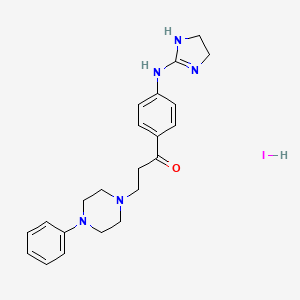

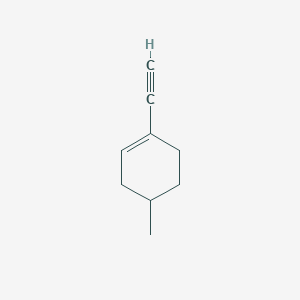
![[4-(3-Bromopropoxy)-3-methoxyphenyl]methanol](/img/structure/B14332600.png)
